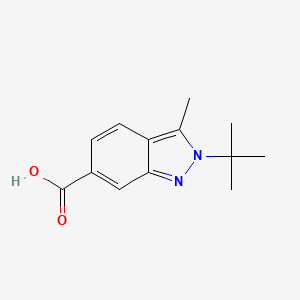![molecular formula C11H11ClF3N3O3S B1405491 2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide CAS No. 1431555-13-3](/img/structure/B1405491.png)
2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide
Übersicht
Beschreibung
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to benzene, pyridine has a ring structure, but one of the carbon atoms is replaced by a nitrogen atom . The compound also contains a trifluoromethyl group (-CF3), which is a common functional group in organofluorine chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Typically, pyridine derivatives can undergo reactions such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross coupling .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. Trifluoromethyl groups are known to increase the stability and lipophilicity of organic compounds .Wissenschaftliche Forschungsanwendungen
Sulfonamide Applications and Innovations
Sulfonamides, including 2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide, play a crucial role in various clinical and industrial applications. The sulfonamide moiety is integral to numerous drugs like diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Recent developments in this domain include novel drugs like apricoxib and pazopanib, showcasing sulfonamides' versatility. The contemporary research emphasizes the need for novel sulfonamides, particularly as selective antiglaucoma drugs, antitumor agents, and diagnostic tools, suggesting that this structural motif will continue to be a cornerstone in pharmaceutical innovations (Carta, Scozzafava, & Supuran, 2012).
Environmental Concerns and Alternatives
Per- and polyfluoroalkyl substances (PFASs), chemically related to sulfonamides, are recognized as emerging persistent organic pollutants. These compounds, used extensively in industrial and consumer products, pose environmental and health risks due to their persistence, bioaccumulation, and potential toxicity. Recent research has highlighted the need for new compounds to replace PFASs, focusing on understanding the environmental fate and effects of alternative PFAS compounds. However, the alternatives also exhibit comparable or even more severe potential toxicity than legacy PFASs, indicating the complexity and challenges in identifying environmentally safe alternatives (Wang et al., 2019).
Chemotherapy and Antitumor Applications
Sulfonamides, including 2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide, have shown potential in chemotherapy, particularly as antitumor agents. For instance, pazopanib, a multi-targeted receptor tyrosine kinase inhibitor, demonstrates significant antitumor activity. The ongoing research and patents in this field focus on developing novel sulfonamides with enhanced efficacy and specificity for tumor-associated isoforms, highlighting their potential in cancer treatment and diagnostics (Carta, Scozzafava, & Supuran, 2012).
Environmental Remediation
The environmental impact of sulfonamides and related compounds has led to research on their removal from aqueous solutions. Techniques like adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have been explored to mitigate the environmental presence of these persistent organic pollutants. Research emphasizes sustainable development of technology, focusing on feasibility, cost, and the synergistic effects of nanocomposites or polymers in removing toxic contaminants through adsorption or photocatalytic degradation (Prasannamedha & Kumar, 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl N-[[2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O3S/c1-2-21-10(20)18-17-8(19)5-22-9-4-6(11(13,14)15)3-7(12)16-9/h3-4H,2,5H2,1H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNBJYBDKPVZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



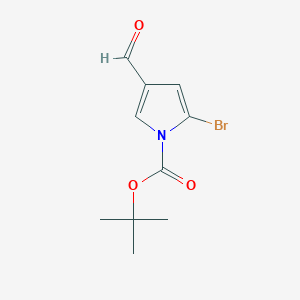
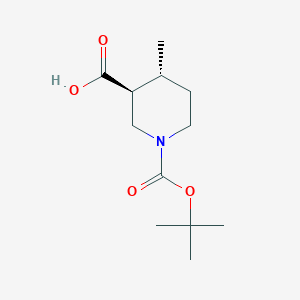
![6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1405417.png)
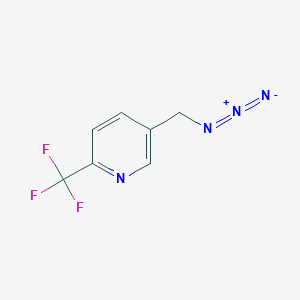
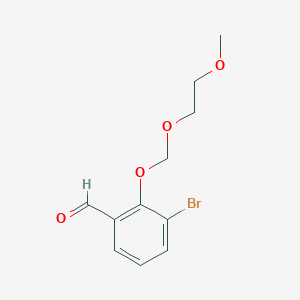
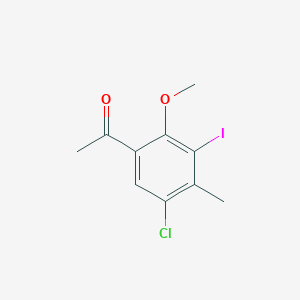
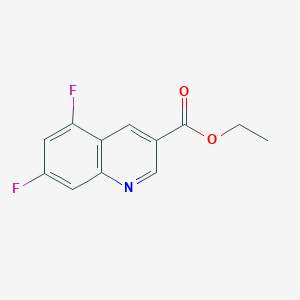
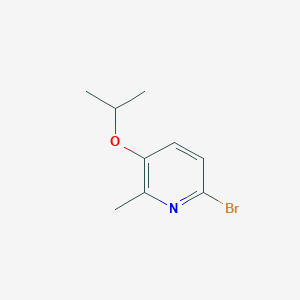
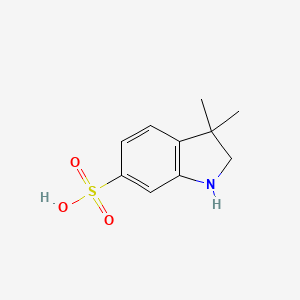
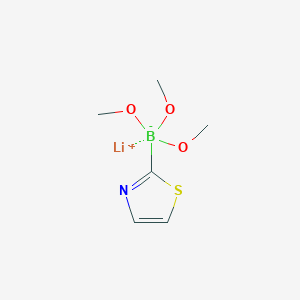
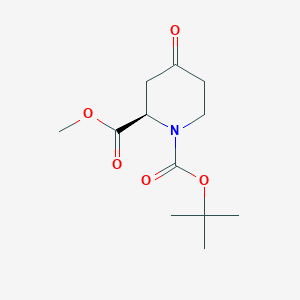
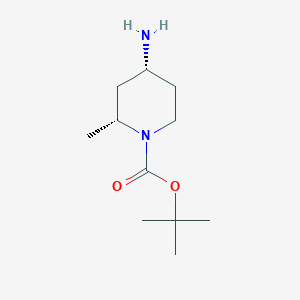
![Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid](/img/structure/B1405429.png)
